An In-depth Technical Guide to 3',5'-Bis(trifluoromethyl)acetophenone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3',5'-Bis(trifluoromethyl)acetophenone: Properties, Synthesis, and Applications
A Note on Isomer Specificity: This guide focuses on 3',5'-Bis(trifluoromethyl)acetophenone (CAS RN: 30071-93-3) . While the initial request specified the 2',5'-isomer, a comprehensive search of scientific literature and chemical databases revealed a significant lack of available data for that specific compound. In contrast, the 3',5'-isomer is a well-documented and widely utilized chemical intermediate. It is presented here as a thorough and practical resource for researchers, assuming a potential interest in this closely related and commercially available analogue.
Introduction and Core Concepts
3',5'-Bis(trifluoromethyl)acetophenone is a fluorinated aromatic ketone that has garnered significant attention in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] The presence of two trifluoromethyl (-CF3) groups on the phenyl ring profoundly influences its chemical and physical properties. These strong electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, increase the compound's lipophilicity, and often improve the metabolic stability of derivative molecules, making it a valuable building block in drug design.[2][3]
This guide provides a comprehensive overview of the core chemical properties, synthesis methodologies, and key applications of 3',5'-Bis(trifluoromethyl)acetophenone, offering field-proven insights for its effective utilization in a research and development setting.
Physicochemical and Spectroscopic Profile
The unique substitution pattern of 3',5'-Bis(trifluoromethyl)acetophenone dictates its physical and chemical behavior. It exists as a colorless to light yellow liquid under standard conditions and is characterized by its high density and specific refractive index.[4][5][6]
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 30071-93-3 | [4][5][7][8] |
| Molecular Formula | C10H6F6O | [4][5][7][8] |
| Molecular Weight | 256.14 g/mol | [4][7] |
| Appearance | Colorless to light yellow clear liquid | [4][5] |
| Density | 1.422 g/mL at 25 °C | [4][5][6] |
| Boiling Point | 95-98 °C at 15 mmHg | [4][5][6] |
| Refractive Index | n20/D 1.4221 - 1.4260 | [4][5][6][8] |
| Flash Point | 180 °F (82 °C) - closed cup | [5] |
| Solubility | Sparingly soluble in water | [4] |
| Storage | Sealed in dry, Room Temperature | [4][5] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 3',5'-Bis(trifluoromethyl)acetophenone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the methyl protons. The aromatic protons typically appear as multiplets in the downfield region, while the acetyl methyl group presents as a sharp singlet further upfield.
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¹³C NMR : The carbon NMR spectrum provides evidence for all carbon environments within the molecule, including the carbonyl carbon, the aromatic carbons (with characteristic splitting due to fluorine coupling), and the methyl carbon.[7]
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-
Infrared (IR) Spectroscopy : The IR spectrum prominently features a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1700 cm⁻¹. Additional bands corresponding to C-F and aromatic C-H and C=C vibrations are also present.[7]
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Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.[7]
Synthesis and Mechanistic Considerations
The synthesis of 3',5'-Bis(trifluoromethyl)acetophenone is a critical aspect of its utility. One common and effective laboratory-scale method involves the Grignard reaction, a cornerstone of carbon-carbon bond formation.
Grignard-based Synthesis Workflow
This process leverages the reaction of a Grignard reagent, formed from 3,5-bis(trifluoromethyl)bromobenzene, with an acetylating agent like acetic anhydride. The choice of a Grignard-based route is predicated on its high efficiency and the commercial availability of the starting materials.
Caption: Grignard-based synthesis of 3',5'-Bis(trifluoromethyl)acetophenone.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of 3',5'-Bis(trifluoromethyl)acetophenone.
Objective: To synthesize 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one via a Grignard reaction.
Materials:
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3,5-Bis(trifluoromethyl)bromobenzene
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Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Acetic anhydride
-
Aqueous solution of sodium hydroxide
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Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous THF.
-
Slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF to the magnesium slurry. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture can be heated to reflux until the magnesium is consumed and less than 1 mol% of the starting bromide remains.
-
-
Acetylation:
-
Cool the freshly prepared Grignard reagent.
-
In a separate flask, prepare an excess of acetic anhydride.
-
Slowly add the Grignard reagent to the acetic anhydride solution. This reaction is also exothermic and should be carefully controlled.
-
-
Workup and Purification:
-
Once the reaction is complete, excess acetic anhydride can be neutralized by the careful addition of an aqueous sodium hydroxide solution.
-
The product is then extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield the final 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one.
-
Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its spectroscopic data (NMR, IR) with literature values and by assessing its physical properties (boiling point, refractive index).
Applications in Research and Development
The unique electronic and steric properties of 3',5'-Bis(trifluoromethyl)acetophenone make it a versatile intermediate in several areas of chemical research.
Caption: Key application areas of 3',5'-Bis(trifluoromethyl)acetophenone.
Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists, such as Aprepitant. The synthesis of the chiral alcohol, (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, via asymmetric reduction of the ketone is a key step. Furthermore, it is a reactant in the preparation of pyrazole carboxamide derivatives that have shown potential antibacterial and antifungal activities.[5]
Agrochemicals and Materials Science
The trifluoromethyl groups can enhance the efficacy and selectivity of agrochemicals.[1] In materials science, polymers and coatings derived from this molecule can exhibit improved thermal stability and chemical resistance, making them suitable for high-performance applications.[1]
Safety and Handling
3',5'-Bis(trifluoromethyl)acetophenone is classified as an irritant and requires careful handling to minimize exposure.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7] All handling should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[7]
-
Fire Safety: It is a combustible liquid. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or foam.[7]
-
Spills and Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Chemical waste must be disposed of in accordance with local, regional, and national regulations.
References
-
PubChem. (n.d.). 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 1-[3,5-bis(trifluoromethyl)phenyl]ethanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC. Retrieved from [Link]
-
Stenutz. (n.d.). 1-[2-(trifluoromethyl)phenyl]ethanone. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
Sources
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